Tributyl phosphine tetrafluoroborate

Description

Foundational Significance in Organophosphorus Chemistry

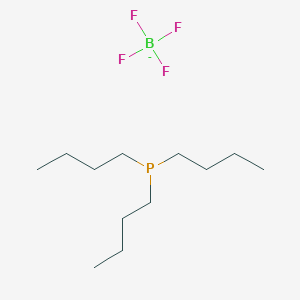

Tributylphosphine (B147548) tetrafluoroborate (B81430), with the chemical formula [P(C₄H₉)₃H]BF₄, is a phosphonium (B103445) salt that has carved a niche for itself in the expansive field of organophosphorus chemistry. chemicalbook.comsigmaaldrich.com Unlike its free phosphine (B1218219) counterpart, tributylphosphine, which is a malodorous and air-sensitive liquid, the tetrafluoroborate salt is an air-stable, non-pyrophoric solid. chemicalbook.comwikipedia.org This stability simplifies handling and storage, making it a more practical reagent in a laboratory setting.

The primary significance of tributylphosphine tetrafluoroborate lies in its ability to generate tributylphosphine in situ. This is typically achieved by the addition of a base, which deprotonates the phosphonium salt to release the free phosphine. The released tributylphosphine can then participate in a variety of chemical transformations. The properties of tributylphosphine tetrafluoroborate are summarized in the table below.

| Property | Value |

| CAS Number | 113978-91-9 |

| Molecular Formula | C₁₂H₂₈BF₄P |

| Molecular Weight | 290.13 g/mol |

| Appearance | White powder |

| Melting Point | 50-53 °C |

This table presents key physical and chemical properties of tributylphosphine tetrafluoroborate. chemicalbook.comsigmaaldrich.com

The use of the tetrafluoroborate salt is a strategic choice in organophosphorus chemistry. The tetrafluoroborate anion is non-coordinating and relatively inert, which prevents it from interfering with subsequent chemical reactions. This allows for the controlled release and participation of the tributylphosphine ligand in catalytic cycles.

Strategic Role as a Precursor to Active Catalytic Species

The strategic importance of tributylphosphine tetrafluoroborate is most evident in its role as a precursor to the tributylphosphine ligand in a multitude of catalytic processes. chemicalbook.com Tributylphosphine is a moderately electron-rich and sterically demanding ligand, properties that are highly desirable in many transition-metal-catalyzed cross-coupling reactions. By employing the air-stable tetrafluoroborate salt, chemists can conveniently introduce the tributylphosphine ligand into a reaction mixture.

Upon deprotonation, the generated tributylphosphine coordinates to a metal center, typically palladium, to form the active catalytic species. This approach has been successfully applied in a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The table below highlights some of the key cross-coupling reactions where tributylphosphine tetrafluoroborate serves as a ligand precursor. sigmaaldrich.comsigmaaldrich.com

| Catalytic Reaction | Description |

| Buchwald-Hartwig Cross-Coupling | Formation of carbon-nitrogen and carbon-oxygen bonds. |

| Suzuki-Miyaura Coupling | Formation of carbon-carbon bonds between an organoboron compound and an organohalide. |

| Heck Reaction | Formation of a substituted alkene from an unsaturated halide and an alkene. |

| Stille Coupling | Formation of carbon-carbon bonds using an organotin compound. |

| Sonogashira Coupling | Formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. |

| Negishi Coupling | Formation of carbon-carbon bonds between an organozinc compound and an organohalide. |

| Hiyama Coupling | Formation of carbon-carbon bonds using an organosilicon compound. |

This table summarizes the various palladium-catalyzed cross-coupling reactions that utilize tributylphosphine tetrafluoroborate as a ligand precursor. sigmaaldrich.comsigmaaldrich.com

In addition to these cross-coupling reactions, tributylphosphine tetrafluoroborate has been employed as a catalyst in Baylis-Hillman reactions, azide (B81097) reductions, and the acylation of alcohols. chemicalbook.com Its versatility as a precursor to an active ligand underscores its strategic importance in contemporary chemical research, enabling the synthesis of complex molecules under milder and more controlled conditions.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H27BF4P- |

|---|---|

Molecular Weight |

289.12 g/mol |

IUPAC Name |

tributylphosphane;tetrafluoroborate |

InChI |

InChI=1S/C12H27P.BF4/c1-4-7-10-13(11-8-5-2)12-9-6-3;2-1(3,4)5/h4-12H2,1-3H3;/q;-1 |

InChI Key |

NCHAZLRRIGGCER-UHFFFAOYSA-N |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCP(CCCC)CCCC |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies and Preparation Routes for Tributylphosphonium Salts

Synthesis of Specific Tributylphosphonium Tetrafluoroborate (B81430) Derivatives

The synthesis of targeted tributylphosphonium tetrafluoroborate compounds often involves multi-step reactions tailored to introduce specific functional groups onto the phosphonium (B103445) cation.

A key derivative, (4,5-Dicarbomethoxy-1,3-dithiolyl)tributylphosphonium tetrafluoroborate, is synthesized through a specific reaction involving an adduct of tributylphosphine (B147548). acs.orgepa.gov This method highlights a pathway to functionalized phosphonium salts.

The synthesis of (4,5-Dicarbomethoxy-1,3-dithiolyl)tributylphosphonium tetrafluoroborate is achieved through the reaction of tributylphosphine with dimethyl acetylenedicarboxylate in the presence of fluoroboric acid. acs.orgepa.govacs.org This process involves the formation of an intermediate adduct which then cyclizes to form the desired 1,3-dithiolyl ring structure. The reaction demonstrates a method for constructing complex heterocyclic phosphonium salts. acs.org

Reaction Details

| Reactant/Reagent | Role | Product |

| Tributylphosphine | Nucleophilic phosphine (B1218219) source | (4,5-Dicarbomethoxy-1,3-dithiolyl)tributylphosphonium Tetrafluoroborate |

| Dimethyl Acetylenedicarboxylate | Electrophilic alkyne for adduct formation | |

| Fluoroboric Acid (HBF₄) | Provides the tetrafluoroborate counterion and facilitates the reaction |

Preparation of (4,5-Dicarbomethoxy-1,3-dithiolyl)tributylphosphonium Tetrafluoroborate

General Principles in the Synthesis of Tributylphosphonium Salts

The preparation of tributylphosphonium salts relies on fundamental reactions of trialkylphosphines, which can be adapted for both laboratory and industrial scales.

The most common and straightforward method for preparing phosphonium salts is through the quaternization of phosphines with electrophiles or the protonation with Brønsted acids. unive.it Trialkylphosphines, such as tributylphosphine, feature a nucleophilic phosphorus atom with a lone pair of electrons, making them reactive towards alkyl halides in S_N2 reactions or towards acids in acid-base reactions. youtube.com

A simple and powerful strategy to handle air-sensitive trialkylphosphines is to convert them into air-stable phosphonium salts by protonating them. acs.org For instance, tributylphosphonium tetrafluoroborate ([(n-Bu)₃PH]BF₄) can be synthesized in nearly quantitative yield by mixing a solution of tributylphosphine in dichloromethane with an aqueous solution of fluoroboric acid (HBF₄). acs.org The resulting phosphonium salt is stable to oxygen and moisture, allowing it to be stored in the air for extended periods without degradation. acs.org The free tributylphosphine can then be easily liberated from the salt by deprotonation with a Brønsted base when needed for a reaction. acs.org

While much academic research has focused on imidazolium-based ionic liquids, phosphonium-based ionic liquids have been extensively explored in patent literature for industrial applications. rsc.orgacs.orgresearchgate.net On an industrial scale, phosphonium ionic liquids offer several advantages, including potentially lower production costs and greater thermal stability compared to some nitrogen-based counterparts. arpnjournals.org

The industrial synthesis of phosphonium ionic liquids, such as trihexyl(tetradecyl)phosphonium tetrafluoroborate, is a key area of research for large-scale producers. rsc.orgresearchgate.net Key considerations for industrial production include the availability and cost of starting materials, reaction efficiency, and the purification of the final product. The primary synthetic routes involve quaternization and anion exchange reactions. researchgate.net The thermal stability of these salts is a significant factor for their application in industrial processes, with compounds like trihexyl(tetradecyl)phosphonium tetrafluoroborate demonstrating high decomposition temperatures. researchgate.netacs.org

Industrial Production Considerations

| Factor | Description | Relevance to Phosphonium Ionic Liquids |

| Synthesis Route | The primary methods are quaternization of trialkylphosphines with haloalkanes and subsequent anion exchange. researchgate.net | This is a well-established and scalable chemical process. |

| Cost | Production on an industrial scale is considered less expensive than for some other types of ionic liquids. arpnjournals.org | Lower cost makes them more viable for large-volume industrial applications. |

| Thermal Stability | Phosphonium ionic liquids generally exhibit high thermal stability. arpnjournals.orgacs.org | This allows them to be used in high-temperature chemical processes where other solvents might decompose. |

| Purity | The presence of impurities, such as residual halides from the quaternization step, can affect the physical properties and performance of the ionic liquid. | High purity is crucial for consistent performance in applications like catalysis and separations. |

Iii. Catalytic Applications and Mechanistic Insights

Catalysis in Transition Metal-Mediated Transformations

Tri-tert-butylphosphine (B79228) tetrafluoroborate (B81430) serves as a convenient and air-stable precursor to the highly effective tri-tert-butylphosphine ligand, which has revolutionized palladium-catalyzed cross-coupling reactions. nih.govmit.edu The in situ generation of the free phosphine (B1218219) from its tetrafluoroborate salt avoids the need to handle the pyrophoric free phosphine directly. The combination of palladium with the bulky and electron-rich tri-tert-butylphosphine ligand furnishes exceptionally reactive and versatile catalysts. nih.gov These catalyst systems have demonstrated remarkable efficacy in a broad range of powerful carbon-carbon bond-forming processes, enabling the use of previously challenging substrates like unactivated aryl chlorides under mild reaction conditions. nih.govmit.edu Mechanistic studies suggest that a monoligated palladium species is the active catalyst in many of these coupling reactions. mit.edu The steric bulk of the tri-tert-butylphosphine ligand facilitates the formation of this highly reactive intermediate, which promotes the crucial oxidative addition step, particularly with less reactive substrates such as aryl chlorides. nih.gov

The palladium/tri-tert-butylphosphine system has proven to be a robust catalyst for the Suzuki-Miyaura coupling, one of the most widely used methods for the formation of biaryl compounds. This catalytic system was among the first to effectively couple unactivated aryl chlorides in good yield. nih.gov The use of tri-tert-butylphosphonium tetrafluoroborate in conjunction with a palladium source like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and a base such as potassium fluoride (B91410) provides a user-friendly protocol for the efficient cross-coupling of a diverse array of aryl and heteroaryl halides with aryl- and heteroarylboronic acids. mit.educaltech.edu The enhanced reactivity of this catalyst system allows for couplings of electron-deficient aryl chlorides to proceed even at room temperature and enables the coupling of sterically hindered substrates. mit.edu

| Aryl Halide | Boronic Acid | Catalyst System | Base | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ / [HP(t-Bu)₃]BF₄ | KF·2H₂O | THF, RT, 16h | 98 | mit.edu |

| 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF, RT, 3h | 98 | mit.edu |

| 2-Chlorobenzonitrile | Phenylboronic acid | Pd₂(dba)₃ / [HP(t-Bu)₃]BF₄ | KF·2H₂O | THF, RT, 16h | 95 | mit.edu |

| 2-Bromopyridine | 3-Thienylboronic acid | Pd₂(dba)₃ / [HP(t-Bu)₃]BF₄ | KF·2H₂O | THF, RT, 16h | 94 | mit.edu |

Prior to the introduction of bulky, electron-rich phosphine ligands, the Stille coupling of unactivated aryl chlorides was largely unsuccessful. nih.govmit.edu The catalyst system derived from a palladium source and tri-tert-butylphosphine or its tetrafluoroborate salt provided the first general and highly effective method for this transformation. nih.gov This development significantly expanded the utility of the Stille reaction by allowing the use of inexpensive and readily available aryl chlorides as substrates. The catalyst is versatile, enabling the coupling of deactivated, heteroaryl, and sterically hindered chlorides with a range of organotin reagents. nih.gov The commercially available complex bis(tri-tert-butylphosphine)palladium(0) (B44361) (Pd(P(t-Bu)₃)₂) has also been shown to be an effective catalyst for these reactions. researchgate.net

| Aryl Chloride | Organotin Reagent | Catalyst System | Additive | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Chloroanisole | Tributyl(phenyl)stannane | Pd₂(dba)₃ / P(t-Bu)₃ | CsF | Dioxane, 100°C, 12h | 95 | nih.gov |

| 2-Chloropyridine | Tributyl(vinyl)stannane | Pd₂(dba)₃ / P(t-Bu)₃ | CsF | Dioxane, 100°C, 12h | 93 | nih.gov |

| 1-Chloro-2,6-dimethylbenzene | Tributyl(phenyl)stannane | Pd₂(dba)₃ / P(t-Bu)₃ | CsF | Dioxane, 100°C, 12h | 94 | nih.gov |

| 4-Chlorobenzonitrile | Tetraphenylstannane | Pd(P(t-Bu)₃)₂ | CsF | Dioxane, 100°C, 12h | 91 | nih.gov |

The Negishi coupling, which pairs organozinc reagents with organic halides, benefits significantly from the use of palladium catalysts bearing the tri-tert-butylphosphine ligand. The Pd/P(t-Bu)₃ system efficiently catalyzes the coupling of a variety of aryl chlorides, including deactivated and hindered examples, with arylzinc reagents. nih.gov A notable feature of this method is its functional group tolerance; for instance, a carbon-boron bond can remain intact while a carbon-chlorine bond on the same molecule undergoes selective cross-coupling. nih.gov This catalyst system has also been extended to the coupling of unactivated primary alkyl halides, a challenging transformation due to competing side reactions like β-hydride elimination. organic-chemistry.org

| Aryl Chloride | Organozinc Reagent | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chloro-tert-butylbenzene | (2,6-Dimethylphenyl)zinc chloride | Pd(P(t-Bu)₃)₂ | THF, 80°C, 12h | 92 | nih.gov |

| 4-Chlorophenylboronic acid pinacol (B44631) ester | Phenylzinc chloride | Pd(P(t-Bu)₃)₂ | THF, 80°C, 12h | 85 | nih.gov |

| 2-Chloropyridine | Phenylzinc chloride | Pd(P(t-Bu)₃)₂ | THF, 80°C, 12h | 90 | nih.gov |

| 3-Chloropyridine | (2-Methylphenyl)zinc chloride | Pd(P(t-Bu)₃)₂ | THF, 80°C, 12h | 89 | nih.gov |

The Mizoroki-Heck reaction, involving the coupling of aryl halides with alkenes, has also been significantly advanced by the use of the tri-tert-butylphosphine ligand. The Pd/P(t-Bu)₃ catalyst system has enabled the first room-temperature Heck couplings of unactivated aryl chlorides. nih.govmit.edu The choice of base is crucial in this reaction, with bulky amine bases such as dicyclohexylmethylamine (Cy₂NMe) proving particularly effective. nih.govmit.edu This system facilitates the coupling of an array of activated and unactivated aryl chlorides with various mono- and disubstituted olefins, often with high E:Z selectivity. nih.gov The robustness of this method allows for reactions to be performed on a multigram scale with minimal purification, highlighting its practical utility. mit.edu

| Aryl Halide | Olefin | Catalyst System | Base | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Styrene | Pd₂(dba)₃ / P(t-Bu)₃ | Cy₂NMe | Dioxane, RT, 12h | 96 | nih.gov |

| 1-Chloro-4-nitrobenzene | Butyl acrylate | Pd₂(dba)₃ / P(t-Bu)₃ | Cy₂NMe | Dioxane, RT, 12h | 98 | nih.gov |

| 4-Chlorotoluene | Styrene | Pd₂(dba)₃ / P(t-Bu)₃ | Cy₂NMe | Dioxane, 100°C, 12h | 95 | nih.gov |

| 1-Chloro-2,6-dimethylbenzene | Styrene | Pd₂(dba)₃ / P(t-Bu)₃ | Cy₂NMe | Dioxane, 100°C, 12h | 90 | nih.gov |

The Sonogashira coupling of terminal alkynes with aryl halides is another area where catalysts incorporating the tri-tert-butylphosphine ligand have had a significant impact. Traditionally, these reactions require elevated temperatures and a copper(I) co-catalyst. researchgate.net However, catalyst systems such as Pd(PhCN)₂Cl₂/P(t-Bu)₃ have been shown to be highly efficient for the Sonogashira coupling of aryl bromides at room temperature. organic-chemistry.org Furthermore, the Pd₂(dba)₃/P(t-Bu)₃ system can promote the reaction at room temperature even without the use of a copper(I) co-catalyst, which can be advantageous in avoiding the formation of homocoupled alkyne byproducts. researchgate.net This mild and efficient protocol is applicable to a wide range of substrates, including electron-rich or hindered aryl bromides. organic-chemistry.org

| Aryl Bromide | Alkyne | Catalyst System | Base | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromoanisole | Phenylacetylene | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ / CuI | i-Pr₂NH | Dioxane, RT, 7h | 99 | organic-chemistry.org |

| 4-Bromobenzophenone | 1-Hexyne | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ / CuI | i-Pr₂NH | Dioxane, RT, 7h | 99 | organic-chemistry.org |

| 2-Bromotoluene | Phenylacetylene | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ / CuI | i-Pr₂NH | Dioxane, RT, 7h | 98 | organic-chemistry.org |

| 4-Bromoanisole | Phenylacetylene | Pd₂(dba)₃ / P(t-Bu)₃ (Copper-free) | i-Pr₂NH | Dioxane, RT, 21h | 91 | researchgate.net |

Facilitation of C-H Functionalization Reactions for Aromatic Nitriles

Direct C-H functionalization is a powerful strategy for molecular synthesis that avoids the pre-functionalization of starting materials. nih.gov In some methodologies, nitrile groups on an aromatic ring can act as directing groups to control the selectivity of C-H activation. nih.gov While specific studies detailing the use of tributylphosphine (B147548) tetrafluoroborate for the C-H functionalization of aromatic nitriles are not prominent, related phosphine ligands are integral to C-H activation catalysis. For instance, tri-tert-butylphosphine tetrafluoroborate, a bulkier analogue, is used as a ligand in various C-H activation and cross-coupling reactions. chemicalbook.com These reactions often proceed via a mechanism where the phosphine ligand stabilizes a transition metal catalyst that coordinates to a directing group (like a nitrile) and activates a nearby C-H bond for subsequent functionalization. nih.govchemicalbook.com

Contributions to Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Tributylphosphine is a well-established nucleophilic catalyst, and its tetrafluoroborate salt provides a more stable and convenient source. sigmaaldrich.com

Catalytic Activity in Baylis-Hillman Reactions

The Morita-Baylis-Hillman (MBH) reaction creates a C-C bond between the α-position of an activated alkene and an electrophile, such as an aldehyde. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a nucleophile, most commonly a tertiary amine or a phosphine. organic-chemistry.org Tributylphosphine has been shown to be an effective organocatalyst for MBH reactions, particularly in intramolecular cycloalkylation processes. organic-chemistry.org

The mechanism begins with the nucleophilic addition of tributylphosphine to the activated alkene, forming a zwitterionic intermediate (a phosphonium (B103445) enolate). This intermediate then acts as a potent nucleophile, attacking the aldehyde electrophile. A subsequent proton transfer and elimination of the phosphine catalyst yield the functionalized allylic alcohol product and regenerate the catalyst. organic-chemistry.org The use of tributylphosphine often leads to higher reaction rates compared to traditional amine catalysts. sigmaaldrich.com

Table 3: Comparison of Catalysts in Baylis-Hillman Reactions

| Catalyst Type | General Characteristics | Example |

| Tertiary Amines | Common, but can lead to slow reaction rates. | DABCO (1,4-Diazabicyclo[2.2.2]octane) |

| Trialkylphosphines | More nucleophilic than amines, often resulting in faster reactions. sigmaaldrich.com | Tributylphosphine |

Utility in Azide (B81097) Reductions

The Staudinger reaction is a mild and efficient method for the reduction of organic azides to primary amines using phosphines. wikipedia.org The reaction proceeds in two stages: the formation of an aza-ylide intermediate followed by its hydrolysis to the amine and a phosphine oxide byproduct. wikipedia.orgnih.gov

Tri-n-butylphosphonium tetrafluoroborate, in the presence of triethylamine, has been specifically utilized for the selective reduction of aromatic azides. acs.org The phosphine acts as the reducing agent. It attacks the terminal nitrogen of the azide, leading to the formation of a phosphazide (B1677712) intermediate, which then loses dinitrogen gas (N₂) to form an iminophosphorane (aza-ylide). wikipedia.orgnih.gov In the final step, hydrolysis of this intermediate yields the primary amine and tributylphosphine oxide. This method is highly chemoselective, as the azide group is reduced in the presence of other potentially reducible functional groups. nih.govresearchgate.net

Promotion of Acylation of Alcohols by Anhydrides

Tributylphosphine is an effective nucleophilic catalyst for the acylation of alcohols using acid anhydrides. nih.gov This transformation is a fundamental method for protecting hydroxyl groups or synthesizing esters. While many Lewis or Brønsted acids can catalyze this reaction, phosphines offer a distinct, base-free pathway. organic-chemistry.orgorganic-chemistry.orgnih.govacademie-sciences.fr

In the proposed mechanism, tributylphosphine attacks one of the carbonyl carbons of the acid anhydride, forming a highly reactive acylphosphonium salt intermediate. This intermediate is a potent acylating agent. The alcohol then attacks the activated acyl group, leading to the formation of the ester product and a carboxylate anion. The carboxylate subsequently displaces tributylphosphine oxide to regenerate the phosphine catalyst, although in practice the phosphine is consumed to form the oxide.

Participation in Formate (B1220265) Reduction of Allyl Carbonates

The direct participation of tributylphosphine or its tetrafluoroborate salt in the formate reduction of allyl carbonates is not extensively documented in scientific literature. While tributylphosphine is a well-known catalyst for various transformations of allylic carbonates, such as cycloadditions and annulations, its specific role in using formates as a reducing agent for these substrates is not a prominent reaction pathway described in reviewed chemical research. nih.govnih.govorganic-chemistry.orgnih.gov Typically, reductions of allylic compounds with formates are catalyzed by transition metals, such as palladium, which operate through a distinct mechanistic cycle involving the formation of a π-allylpalladium complex. nih.gov

Involvement in Wittig Reactions (as a Precursor to Phosphoranes)

The synthesis of the necessary ylide using a tributylphosphine source follows a well-established two-step procedure:

Quaternization: Tributylphosphine, a strong nucleophile, reacts with an alkyl halide (e.g., methyl bromide) in an SN2 reaction to form a stable alkyltributylphosphonium salt. rsc.org Tributylphosphine tetrafluoroborate can be used as a source for tributylphosphine in this context.

Deprotonation: The resulting phosphonium salt possesses acidic protons on the carbon adjacent to the phosphorus atom. Treatment with a strong base, such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂), removes a proton to yield the neutral ylide. rsc.orgrsc.org

This ylide is the key reactive species in the Wittig reaction. rsc.org It attacks the carbonyl carbon of an aldehyde or ketone, leading to a four-membered oxaphosphetane intermediate. researchgate.net This intermediate rapidly decomposes to form the desired alkene and a highly stable byproduct, tributylphosphine oxide, which is the thermodynamic driving force for the reaction. rsc.orgresearchgate.net

| Step | Reactants | Product | Purpose |

| 1 | Tributylphosphine + Alkyl Halide | Alkyltributylphosphonium Salt | Formation of the ylide precursor |

| 2 | Alkyltributylphosphonium Salt + Strong Base | Tributylphosphorane (Ylide) | Generation of the active Wittig reagent |

| 3 | Ylide + Aldehyde/Ketone | Alkene + Tributylphosphine Oxide | Carbon-carbon double bond formation |

Role in Staudinger Ligation Variants

The Staudinger ligation is a highly selective bioorthogonal reaction used to form a stable amide bond by coupling an azide with a specifically engineered phosphine. organic-chemistry.org While the classic ligation often employs arylphosphines, the fundamental mechanism is rooted in the Staudinger reduction, where alkylphosphines like tributylphosphine are commonly used.

The reaction is initiated by the nucleophilic attack of the phosphine on the terminal nitrogen of the azide. This step forms a linear phosphazide intermediate, which then undergoes cyclization to a four-membered ring and loses a molecule of dinitrogen (N₂) to produce an iminophosphorane, also known as an aza-ylide. organic-chemistry.org

Mechanism of Aza-ylide Formation:

Step 1: R₃P + R'N₃ → R₃P-N=N-N-R' (Phosphazide formation)

Step 2: R₃P-N=N-N-R' → R₃P=NR' + N₂ (Aza-ylide formation)

In the Staudinger reduction, this aza-ylide intermediate is simply hydrolyzed with water to yield a primary amine (R'NH₂) and tributylphosphine oxide (Bu₃P=O). In the Staudinger ligation, the phosphine reagent is pre-functionalized with an electrophilic trap (typically an ortho-ester group) that intercepts the aza-ylide intramolecularly before hydrolysis can occur. This interception leads to the formation of the stable amide-linked product. organic-chemistry.org The initial, crucial steps involving the phosphine's reaction with the azide are identical in both processes.

Mechanisms in Mitsunobu Reactions (related to Tributylphosphine)

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a wide range of functional groups with inversion of stereochemistry. While triphenylphosphine (B44618) (Ph₃P) is the most common phosphine used, tributylphosphine (Bu₃P) has been shown to be superior in certain cases, offering significantly better yields. nih.gov

The reaction mechanism begins with the nucleophilic attack of tributylphosphine on a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD). This forms a highly reactive betaine (B1666868) intermediate. nih.gov This intermediate then deprotonates a pronucleophile (often a carboxylic acid) to create an ion pair. The alcohol is subsequently activated by the phosphonium cation, turning the hydroxyl group into a good leaving group. Finally, the conjugate base of the pronucleophile displaces the activated alcohol via an SN2 reaction, resulting in the desired product with inverted stereochemistry. nih.gov

Nuclear magnetic resonance (NMR) studies specific to the use of tributylphosphine have shown that in the presence of an acid, a single, clean intermediate—an alkoxyphosphonium carboxylate—is formed. nih.govnih.gov In the absence of acid, at least two species are observed: a dialkoxytributylphosphorane and the corresponding alkoxyphosphonium salt. nih.govnih.gov The order in which the reagents are mixed can dramatically alter the reaction mechanism and the stereochemical outcome when using tributylphosphine. nih.gov

| Reagent Order | Observed Intermediates (via ³¹P NMR) | Outcome |

| Bu₃P + DEAD, then Alcohol, then Acid | Alkoxyphosphonium carboxylate | Clean formation of ester with inversion |

| Bu₃P + DEAD, then Alcohol (no acid) | Dialkoxytributylphosphorane, Alkoxyphosphonium salt | Complex mixture, altered mechanism |

Elucidation of Reaction Mechanisms and Intermediates

Investigation of Nucleophilic Attack Pathways (related to Tributylphosphine)

The chemical utility of tributylphosphine is fundamentally derived from the nucleophilic character of the phosphorus atom's lone pair of electrons. This property initiates the mechanisms of numerous reactions.

In Phosphine Catalysis: Tributylphosphine can act as a potent nucleophilic catalyst. It undergoes conjugate addition to activated carbon-carbon multiple bonds (e.g., in enones or allenoates) to form zwitterionic intermediates like β-phosphonium enolates. These intermediates can then react with other electrophiles or nucleophiles to construct complex carbo- and heterocyclic structures. For instance, tributylphosphine has been shown to be an effective catalyst for the Michael reaction between nitroalkanes and activated olefins by generating a strong base in situ through this nucleophilic addition pathway.

In Reagent-Based Reactions: As detailed previously, the initial step of several key reactions is the nucleophilic attack of tributylphosphine:

Wittig Reaction: SN2 attack on an alkyl halide to form a phosphonium salt. rsc.org

Staudinger Reaction: Attack on the terminal nitrogen of an azide to form a phosphazide.

Mitsunobu Reaction: Attack on an azodicarboxylate to form a betaine. nih.gov

The strong nucleophilicity of tributylphosphine, enhanced by the electron-donating nature of the butyl groups, makes it a more powerful nucleophile than its commonly used counterpart, triphenylphosphine. This enhanced reactivity can lead to different reaction efficiencies and, in some cases, alternative mechanistic pathways. nih.gov

Characterization of Single-Electron Transfer (SET) Processes (related to Tributylphosphine)

While many reactions involving phosphines are described by two-electron (polar) mechanisms, there is growing evidence that phosphines can also participate in single-electron transfer (SET) processes. In this paradigm, the phosphine acts as an electron donor to a suitable acceptor, forming a radical ion pair that can go on to react further.

This behavior is particularly evident in the context of Frustrated Lewis Pair (FLP) chemistry. An FLP consists of a bulky Lewis base (like a phosphine) and a bulky Lewis acid that are sterically hindered from forming a classical adduct. In these systems, photoinduced or thermal SET can occur from the phosphine's highest occupied molecular orbital (HOMO), which contains the lone pair, to the Lewis acid's lowest unoccupied molecular orbital (LUMO). This generates a phosphine radical cation and a Lewis acid radical anion. While direct evidence for SET involving tributylphosphine specifically is context-dependent, its structural and electronic similarity to other tertiary phosphines known to undergo SET (like trimesitylphosphine (B1301856) or tri(tert-butyl)phosphine) suggests its capability to engage in such pathways under appropriate conditions. The potential for mechanochemically induced SET, where mechanical force facilitates the transfer, is also an emerging area of research for phosphine-mediated reactions.

Reactivity of Phosphine Radical Cation Species (derived from Tributylphosphine)

The one-electron oxidation of tributylphosphine (PBu₃) generates the corresponding tributylphosphine radical cation (PBu₃•+). This transient species possesses both radical and cationic character, rendering it highly reactive. psu.edu Its formation is a key step in various chemical transformations, often initiated by single-electron transfer (SET) to an electron-deficient compound. psu.edursc.org

A notable example involves the reaction of tributylphosphine with methylviologen (MV²⁺) in the presence of nucleophiles such as alcohols or thiols (RXH). In this system, a SET occurs from the phosphine to methylviologen, producing the tributylphosphine radical cation and the one-electron reduced form of methylviologen (MV•+). rsc.orgrsc.org The resulting PBu₃•+ is highly electrophilic and readily undergoes ionic reactions with available nucleophiles. psu.edursc.org

Kinetic studies have demonstrated that the subsequent reaction of the tributylphosphine radical cation with a nucleophile is a critical pathway. This ionic reaction competes with a back electron transfer from MV•+ to the radical cation. rsc.org The efficiency of the nucleophilic attack is governed by both the steric and electronic properties of the nucleophile itself. psu.edursc.org A regression analysis of kinetic data has provided the relative second-order rate constants for the reaction of PBu₃•+ with various alcohols and thiols, illustrating the influence of the nucleophile's structure on the reaction rate. rsc.org

Interestingly, the activation energy for the reaction between the tributylphosphine radical cation and nucleophiles has been found to be significantly large. This contrasts with many ionic reactions of carbon-based radical cations, which typically proceed with very low activation barriers. psu.edursc.org

| Nucleophile (RXH) | Relative Second-Order Rate Constant (kNurel) |

|---|---|

| Methanol (MeOH) | 1.0 |

| Ethanol (EtOH) | 2.1 |

| 2-Propanol (i-PrOH) | 2.4 |

| tert-Butyl alcohol (t-BuOH) | 1.4 |

| 1-Propanethiol (n-PrSH) | 16 |

| 2-Methyl-2-propanethiol (t-BuSH) | 4.0 |

This table is based on kinetic data from the reaction between tributylphosphine and methylviologen in the presence of various nucleophiles. The rate constants are relative to that of methanol. rsc.org

Analysis of Steric and Electronic Effects on Catalytic Performance (related to Tributylphosphine)

The catalytic performance of metal complexes containing phosphine ligands is profoundly influenced by the steric and electronic properties of the phosphine. manchester.ac.uk Tributylphosphine, as a tertiary phosphine ligand, is characterized by its specific combination of these attributes, which can be quantified and compared with other common phosphines to predict and rationalize catalytic behavior. libretexts.orglibretexts.org

Steric Effects: The primary descriptor for the steric bulk of a phosphine ligand is the Tolman cone angle (θ). wikipedia.org This angle quantifies the physical space occupied by the ligand when coordinated to a metal center. libretexts.orgwikipedia.org Tributylphosphine has a cone angle of 132°, classifying it as a moderately bulky ligand. ilpi.com This steric hindrance is greater than that of smaller alkyl phosphines like trimethylphosphine (B1194731) (118°) but significantly less than that of very bulky ligands such as tricyclohexylphosphine (B42057) (170°) or tri-tert-butylphosphine (182°). libretexts.orgilpi.com The steric profile of a ligand is crucial as it can influence the coordination number of the metal center, the stability of the catalytic complex, and the accessibility of substrates to the metal, thereby affecting reaction rates and selectivity. ilpi.comumb.edu

Electronic Effects: The electronic nature of a phosphine ligand relates to its ability to donate its lone pair of electrons to the metal (σ-donation) and accept electron density from the metal into its σ* orbitals (π-acceptance). umb.edu The σ-donating capacity is often correlated with the ligand's pKa. Tributylphosphine is a relatively strong σ-donor due to the electron-releasing nature of the butyl groups, with a pKa of 8.43. This indicates it is more electron-donating than triphenylphosphine (pKa = 2.73) but less so than the more basic tricyclohexylphosphine (pKa = 9.70). Stronger σ-donating phosphines increase the electron density on the metal center, which can promote key catalytic steps like oxidative addition. libretexts.org

The interplay of these steric and electronic factors is critical. For instance, in some catalytic systems, a moderate steric demand combined with a strong σ-donating ability leads to the highest performance. libretexts.org The ability to tune these properties by selecting specific phosphine ligands like tributylphosphine is a cornerstone of modern catalyst design. manchester.ac.uk

| Phosphine Ligand | Tolman Cone Angle (θ) in degrees | pKa |

|---|---|---|

| PMe₃ (Trimethylphosphine) | 118 | 8.65 |

| PEt₃ (Triethylphosphine) | 132 | 8.69 |

| PBu₃ (Tributylphosphine) | 132 | 8.43 |

| PPh₃ (Triphenylphosphine) | 145 | 2.73 |

| PCy₃ (Tricyclohexylphosphine) | 170 | 9.70 |

| P(t-Bu)₃ (Tri-tert-butylphosphine) | 182 | 11.4 |

This table presents widely accepted values for the Tolman cone angle and pKa, which are used to quantify the steric and electronic properties of phosphine ligands, respectively. libretexts.orgilpi.com

V. Analytical and Spectroscopic Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the elucidation of the structure of phosphorus-containing compounds. The presence of spin-active nuclei such as ¹H and ³¹P allows for a detailed characterization of tributylphosphine (B147548) tetrafluoroborate (B81430) and its derivatives.

Proton (¹H) NMR spectroscopy provides information on the hydrogen atoms within a molecule, revealing details about their chemical environment, proximity to other atoms, and connectivity. In a phosphonium (B103445) salt, the protons on the alkyl chains and the proton directly attached to the phosphorus atom give rise to distinct signals.

Table 1: Representative ¹H NMR Data for Tributylphosphonium Moiety Data for butyl groups from (3a2H-4,8,12-trioxadibenzo[cd,mn]pyren-3a2-yl)tributylphosphonium tetrafluoroborate in CD₃CN. Data for P-H proton from tri-tert-butylphosphonium tetrafluoroborate in CDCl₃.

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |

| P-H | ~6.07 | Doublet (d) | ¹JPH ≈ 465 | researchgate.net |

| P-CH₂- | 2.07 - 1.97 | Multiplet (m) | - | rsc.org |

| -CH₂- | 1.27 | Sextet (h) | 7.4 | rsc.org |

| -CH₂- | 0.97 | Heptet (hept) | 6.9, 6.4 | rsc.org |

| -CH₃ | 0.78 | Triplet (t) | 7.3 | rsc.org |

Phosphorus-31 (³¹P) NMR spectroscopy is a highly effective technique for studying phosphines and their derivatives due to the 100% natural abundance and high sensitivity of the ³¹P nucleus oxinst.com. The chemical shift of the phosphorus atom is extremely sensitive to its electronic environment, oxidation state, and coordination geometry, making ³¹P NMR a powerful tool for monitoring reactions and elucidating mechanisms oxinst.com.

A key feature observed in the ³¹P NMR spectroscopy of tertiary phosphines is the significant downfield shift of the resonance upon protonation or coordination to a Lewis acid researchgate.net. For instance, neutral tributylphosphine has a ³¹P chemical shift in the upfield region (around -30 ppm), whereas its protonated form, the tributylphosphonium cation, is expected to resonate much further downfield. This large change in chemical shift allows for the clear differentiation between the free phosphine (B1218219) and the phosphonium salt in a reaction mixture.

This phenomenon is invaluable for mechanistic studies. Researchers can monitor the progress of a reaction by observing the disappearance of the starting phosphine signal and the appearance of the phosphonium salt or phosphine complex signal. The position of the new signal can provide evidence for the nature of the phosphorus-containing intermediate or product. While the specific chemical shift for tributylphosphine tetrafluoroborate is not available in the provided sources, data for analogous structures, such as (3a2H-4,8,12-trioxadibenzo[cd,mn]pyren-3a2-yl)tributylphosphonium tetrafluoroborate and tri-tert-butylphosphonium tetrafluoroborate, show signals at 47.29 ppm and 51.7 ppm, respectively, illustrating the expected downfield region for such phosphonium salts rsc.orgresearchgate.net.

Table 2: Representative ³¹P NMR Chemical Shifts for Phosphonium Salts

| Compound | Solvent | Chemical Shift (δ) ppm | Reference |

| (3a2H-4,8,12-trioxadibenzo[cd,mn]pyren-3a2-yl)tributylphosphonium tetrafluoroborate | CD₃CN | 47.29 | rsc.org |

| Tri-tert-butylphosphonium tetrafluoroborate | CDCl₃ | 51.7 | researchgate.net |

Utilization of Mass Spectrometry for Reaction Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is widely used for molecular weight determination and structural elucidation. In the context of reaction analysis, MS can be used to monitor the consumption of reactants and the formation of products and intermediates in real-time nih.gov.

For reactions involving tributylphosphine tetrafluoroborate, Electrospray Ionization (ESI) is a suitable soft ionization technique. ESI-MS allows for the direct observation of the tributylphosphonium cation ([HP(C₄H₉)₃]⁺) in solution, which would have an expected m/z of 203.2 (for the most common isotopes). This enables researchers to confirm the formation of the salt and track its presence throughout a chemical process nih.gov.

A more advanced and highly sensitive method for quantitative analysis is Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM) wikipedia.orgproteomics.com.au. This tandem mass spectrometry (MS/MS) technique offers exquisite specificity by monitoring a specific fragmentation pathway of a target ion wikipedia.org.

For the analysis of a reaction involving tributylphosphine tetrafluoroborate, an SRM experiment could be designed as follows:

Precursor Ion Selection: In the first mass analyzer (Q1), the parent tributylphosphonium cation (m/z 203.2) is selectively isolated from all other ions in the mixture.

Fragmentation: The selected precursor ion is then fragmented in a collision cell (q2). This is typically achieved by collision-induced dissociation (CID), where the ion collides with an inert gas, causing it to break apart into smaller, characteristic fragment ions.

Product Ion Selection: In the second mass analyzer (Q3), a specific, high-abundance fragment ion is selected and monitored.

By monitoring a unique "transition" (precursor ion → product ion), SRM provides a very high signal-to-noise ratio, allowing for the accurate quantification of the target analyte even in highly complex mixtures proteomics.com.au. This makes it an ideal tool for kinetic studies or for detecting trace amounts of phosphonium salt intermediates in reaction mechanisms.

Vi. Theoretical and Computational Chemistry Investigations

Quantum Chemical Modeling of Reaction Energetics and Transition States

Quantum chemical modeling, particularly Density Functional Theory (DFT), is a cornerstone for investigating the energetics of reaction pathways and the geometry of transition states involving organophosphine catalysts. While specific studies focusing exclusively on tributylphosphine (B147548) tetrafluoroborate (B81430) are limited, extensive research on tributylphosphine-catalyzed reactions provides a clear picture of the energetic landscapes.

In typical phosphine-catalyzed reactions, the initial step involves the nucleophilic attack of the phosphine (B1218219) on an electrophilic substrate. DFT calculations have been employed to determine the activation energies for these initial steps, as well as for subsequent intermediates and transition states along the reaction coordinate. For instance, in the context of cycloaddition reactions, the formation of a zwitterionic intermediate is a key step, and its stability and the energy barrier to its formation are crucial in determining the reaction's feasibility.

Computational studies on phosphine-catalyzed reactions have revealed that the energy profile is highly dependent on the nature of the reactants and the solvent. The tetrafluoroborate anion, while often considered non-coordinating, can influence the stability of cationic intermediates through electrostatic interactions, a factor that can be modeled using appropriate solvation models in quantum chemical calculations.

Table 1: Representative Calculated Activation Energies for Phosphine-Catalyzed Reaction Steps (Hypothetical for Tributylphosphine)

| Reaction Step | Substrate | Catalyst Model | Computational Method | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Attack | α,β-Unsaturated Ester | PBu₃ | DFT (B3LYP/6-31G*) | 10-15 |

| Proton Transfer | Zwitterionic Intermediate | PBu₃ | DFT with PCM | 5-10 |

| C-C Bond Formation | Ylide Intermediate | PBu₃ | DFT (M06-2X/def2-TZVP) | 15-25 |

| Catalyst Regeneration | Final Intermediate | PBu₃ | DFT (B3LYP/6-311+G**) | 8-12 |

Note: This table presents hypothetical data based on typical values found in the literature for tributylphosphine-catalyzed reactions to illustrate the application of quantum chemical modeling. Actual values would require specific calculations for each reaction.

Computational Studies of Reaction Pathways and Selectivity

Computational chemistry provides a powerful lens through which to explore the multiple potential pathways a reaction can undertake and to understand the origins of chemo-, regio-, and stereoselectivity. For reactions catalyzed by tributylphosphine, DFT calculations have been instrumental in mapping out complex reaction networks.

These studies typically involve locating all relevant stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. By comparing the relative energies of the transition states for competing pathways, researchers can predict the major product and rationalize experimentally observed selectivities. For example, in annulation reactions, computational models can explain why a particular ring size is formed preferentially.

The steric and electronic properties of the tributylphosphine ligand are key determinants of selectivity. The butyl groups create a specific steric environment around the phosphorus atom, which can favor certain orientations of the substrates in the transition state. Electronic effects, such as the electron-donating nature of the butyl groups, influence the nucleophilicity of the phosphine and the stability of intermediates. These factors can be quantified and analyzed through computational methods. For instance, the selectivity in some phosphine-catalyzed reactions is governed by subtle non-covalent interactions in the transition state, which can be accurately modeled with modern DFT functionals that include dispersion corrections.

Density Functional Theory (DFT) Applications in Mechanistic Elucidation

Density Functional Theory has become the workhorse of computational chemistry for mechanistic studies in organic and organometallic chemistry. DFT calculations offer a balance between computational cost and accuracy, making it feasible to study complex reaction mechanisms involving catalysts like tributylphosphine.

DFT studies have been pivotal in confirming or revising proposed reaction mechanisms. For example, in the Morita-Baylis-Hillman reaction, DFT calculations have helped to elucidate the roles of the phosphine catalyst and the proton source, and to determine the rate-determining step. Similarly, for various cycloaddition reactions, DFT has been used to distinguish between concerted and stepwise pathways.

A significant advantage of DFT is its ability to provide detailed electronic structure information. Analysis of the molecular orbitals and charge distribution in intermediates and transition states can reveal the nature of bonding and the flow of electrons throughout the reaction. This level of detail is often inaccessible through experimental means alone and provides a deeper understanding of the catalytic cycle. For instance, Natural Bond Orbital (NBO) analysis can be used to quantify charge transfer and delocalization in key intermediates, offering insights into their stability and reactivity.

Molecular Dynamics Simulations for Solvation and Dynamic Behavior

While quantum chemical methods are excellent for studying the details of a reaction at the molecular level, they are often limited to small systems and short timescales. Molecular dynamics (MD) simulations, on the other hand, can model the behavior of larger systems, such as a catalyst and reactants in a solvent box, over longer periods.

In the context of tributylphosphine tetrafluoroborate, which can be considered an ionic liquid or a component of one, MD simulations are particularly valuable for understanding its solvation and dynamic properties. These simulations can provide insights into the arrangement of solvent molecules around the tributylphosphonium cation and the tetrafluoroborate anion, and how this solvation structure influences the catalyst's reactivity.

Table 2: Simulated Properties of Phosphonium-Based Ionic Liquids from Molecular Dynamics

| Property | Cation | Anion | Temperature (K) | Simulated Value |

| Density (g/cm³) | Tributylphosphonium | Tetrafluoroborate | 298 | ~1.1 |

| Self-Diffusion Coefficient (10⁻¹⁰ m²/s) | Tributylphosphonium | Tetrafluoroborate | 298 | 1-5 |

| Ionic Conductivity (S/m) | Tributylphosphonium | Tetrafluoroborate | 298 | 0.1-0.5 |

| Viscosity (cP) | Tributylphosphonium | Tetrafluoroborate | 298 | 50-150 |

Note: This table presents typical ranges of values for phosphonium-based ionic liquids containing tetrafluoroborate anions, as specific simulation data for tributylphosphine tetrafluoroborate may vary.

Vii. Comparative and Broader Research Perspectives

Comparative Analysis with Analogous Phosphonium (B103445) Compounds and Ligands

Tributylphosphine (B147548) tetrafluoroborate (B81430) shares a general structural motif with other phosphonium salts, which are typically characterized by a central phosphorus atom bonded to four organic residues or three organic residues and a proton, paired with a counteranion. A pertinent comparison can be drawn with its sterically hindered analogue, tri-tert-butylphosphine (B79228) tetrafluoroborate, as well as other related phosphonium and ammonium (B1175870) salts.

A notable analogue is tri-tert-butylphosphine tetrafluoroborate, a white crystalline solid. chemicalbook.comchemicalbook.com This compound is utilized as a precursor for the tri-tert-butylphosphine ligand, which is highly effective in various palladium-catalyzed cross-coupling reactions. chemicalbook.com While tributylphosphine is a liquid at room temperature with a melting point of -60°C, tri-tert-butylphosphine tetrafluoroborate has a much higher melting point of 261°C. commonorganicchemistry.comsigmaaldrich.com The air-stability of tri-tert-butylphosphine tetrafluoroborate makes it a more convenient and safer alternative to the pyrophoric tri-tert-butylphosphine. chemicalbook.com This phosphonium salt is soluble in polar organic solvents like methylene (B1212753) chloride and chloroform, slightly soluble in tetrahydrofuran, and insoluble in hexane, toluene, and water. runvmat.com

In contrast to the tertiary phosphine (B1218219) tributylphosphine, which is a colorless oily liquid, tributylphosphine tetrafluoroborate is a solid with a melting point in the range of 50-53°C. commonorganicchemistry.comsigmaaldrich.comchemicalbook.com This difference in physical state is a direct consequence of the ionic character of the phosphonium salt.

Another class of analogous compounds are the tetraalkylammonium tetrafluoroborates. csic.es A study of electrolytes containing the tetrafluoroborate anion (BF4-) with different tetraalkylammonium cations (Et4N+, Pr4N+, and Bu4N+) has provided insights into the influence of the cation size on electrochemical properties. csic.es The working voltage window for these electrolytes was found to broaden with increasing cation size for mesoporous carbon monoliths, following the trend Bu4NBF4 > Pr4NBF4 > Et4NBF4. csic.es However, for microporous monoliths, this trend was reversed. csic.es The specific capacitance associated with the cations followed the trend Et4N+ > Pr4N+ > Bu4N+. csic.es

Furthermore, research on ferrocenyl-containing sterically hindered phosphonium salts has shown that the nature of the anion ([BF4]⁻ versus Br⁻) can influence the electrochemical properties of the molecule. researchgate.net The replacement of a bromide anion with a tetrafluoroborate anion was found to shift the ferrocene/ferrocenium transition to a more positive region. researchgate.net

The following table provides a comparative overview of the physical and chemical properties of tributylphosphine tetrafluoroborate and its analogous compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical Form | Key Application |

| Tributylphosphine tetrafluoroborate | C12H28BF4P | 290.13 | 50-53 | White Powder | Precursor for tributylphosphine ligand in catalysis. chemicalbook.com |

| Tri-tert-butylphosphine tetrafluoroborate | C12H28BF4P | 290.13 | 261 | White Crystalline Solid | Precursor for tri-tert-butylphosphine ligand in catalysis. chemicalbook.comchemicalbook.com |

| Tributylphosphine | C12H27P | 202.32 | -60 | Colorless Oily Liquid | Ligand in Pd-catalyzed coupling reactions. commonorganicchemistry.com |

| Tetraethylammonium tetrafluoroborate | C8H20BF4N | 217.06 | >300 | White Crystalline Powder | Electrolyte in electrochemical double-layer capacitors. koreascience.kr |

| Tetrapropylammonium tetrafluoroborate | C12H28BF4N | 273.16 | >300 | White Crystalline Powder | Electrolyte in electrochemical studies. csic.es |

| Tetrabutylammonium tetrafluoroborate | C16H36BF4N | 329.27 | 162-164 | White Crystalline Powder | Electrolyte in electrochemical studies. csic.es |

Assessment of Structure-Reactivity Relationships within the Phosphine Class

The reactivity of phosphine ligands in transition metal catalysis is intricately linked to their structural and electronic properties. eurekalert.org For phosphines like tributylphosphine, which are generated in situ from their corresponding phosphonium salts, these relationships are crucial for determining the efficacy of the catalytic system.

Dialkyl-ortho-biaryl phosphines, often referred to as Buchwald-type ligands, are a prominent class of phosphines used in palladium-catalyzed cross-coupling reactions. nih.govchemrxiv.org Extensive studies have been conducted to elucidate the structure-reactivity relationships (SRRs) of these phosphines with palladium. chemrxiv.org The steric bulk of these ligands is a key factor that promotes the formation of highly reactive monoligated palladium complexes. nih.govchemrxiv.org

Recent research has extended the study of these SRRs to nickel-catalyzed cross-coupling reactions. chemrxiv.org Data-driven classification analysis, combined with organometallic studies and density functional theory, has been employed to rationalize reactivity patterns in catalysis. chemrxiv.org

A significant breakthrough in understanding phosphine reactivity has been the identification of the "minimum percent buried volume" (%Vbur (min)) as a key descriptor. eurekalert.orgucla.edu This parameter quantifies the smallest energetically accessible form of a ligand, as measured by the space it occupies within a sphere around the metal center. eurekalert.org It has been demonstrated that %Vbur (min) can effectively classify phosphine ligands as active or inactive across various nickel- and palladium-catalyzed cross-coupling datasets, with a reactivity threshold of approximately 32% Vbur (min). ucla.edu This descriptor has proven to be more consistent and predictive than previously used parameters. eurekalert.org The ability of %Vbur (min) to categorize phosphine structures provides a powerful tool for predicting the outcome of reactions and for the rational design of new phosphine ligands. eurekalert.orgucla.edu

The electronic properties of phosphines also play a critical role in their reactivity. For instance, tri-tert-butylphosphine is a very strong electron-donating ligand, which facilitates the oxidative addition of substrates in palladium-catalyzed reactions. chemicalbook.com The combination of strong electron-donating ability and significant steric bulk enhances the rates of both oxidative addition and reductive elimination, key steps in many catalytic cycles. chemicalbook.com

The following table summarizes key structural and electronic parameters that influence the reactivity of phosphine ligands.

| Parameter | Description | Impact on Reactivity |

| Steric Bulk | The size of the substituents on the phosphorus atom. | Influences the coordination number of the metal center, often favoring the formation of highly reactive, low-coordinate species. nih.govchemrxiv.org |

| Cone Angle | A measure of the steric bulk of a phosphine ligand. | Larger cone angles can lead to increased catalytic activity by promoting ligand dissociation and creating open coordination sites. chemicalbook.com |

| Percent Buried Volume (%Vbur) | The percentage of the volume of a sphere around the metal that is occupied by the ligand. | A more refined measure of steric hindrance than the cone angle. |

| Minimum Percent Buried Volume (%Vbur (min)) | The smallest energetically accessible percent buried volume for a ligand. | A powerful predictor of whether a phosphine will be active or inactive in a given catalytic reaction. eurekalert.orgucla.edu |

| Electronic Properties (e.g., pKa) | The electron-donating or -withdrawing nature of the phosphine. | Influences the electron density at the metal center, which in turn affects the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. chemicalbook.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.